molecular formula C30H20O11 B14076058 3'-Hydroxy-Volkensiflavon

3'-Hydroxy-Volkensiflavon

Cat. No.: B14076058
M. Wt: 556.5 g/mol
InChI Key: DAGFXZAYWUIGPC-LMSSTIIKSA-N
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Description

Overview of Flavonoid Structural Classes and Biological Relevance in Research

Flavonoids are a class of polyphenolic secondary metabolites found in plants, and they play a crucial role in the plant's defense system. uclahealth.org Their basic structure consists of a fifteen-carbon skeleton with two benzene (B151609) rings linked by a three-carbon chain. Variations in this basic structure give rise to different classes of flavonoids.

The major classes of flavonoids include:

Flavones: Characterized by a double bond between C2 and C3 and a ketone group at C4 of the C ring.

Flavonols: A subclass of flavones that have a hydroxyl group at the C3 position. wikipedia.org

Flavanones: The C ring is saturated, lacking the C2-C3 double bond.

Isoflavones: The B ring is attached to the C3 position of the C ring, instead of the C2 position.

Anthocyanidins: Typically exist as glycosides and are responsible for the red, purple, and blue colors in many flowers and fruits. nih.gov

Chalcones: An open-chain structure that is a precursor in the biosynthesis of flavonoids and isoflavonoids.

These compounds are of significant interest to researchers due to their wide range of biological activities. Many flavonoids exhibit antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. smolecule.comnih.gov This antioxidant capacity is a key area of investigation in the study of human health and disease. nih.gov Furthermore, research has explored the anti-inflammatory and antimicrobial effects of various flavonoids. smolecule.com

Table 1: Major Classes of Flavonoids and their Structural Features

Flavonoid ClassKey Structural Features
FlavonesC2-C3 double bond, C4-keto group
FlavonolsC2-C3 double bond, C3-hydroxyl group, C4-keto group
FlavanonesSaturated C2-C3 bond, C4-keto group
IsoflavonesB ring attached at C3
AnthocyanidinsCationic C ring, typically glycosylated
ChalconesOpen C-ring structure

Specific Context of Flavonols in Biochemical and Phytochemical Investigations

Flavonols, and specifically 3-hydroxyflavone (B191502), serve as a foundational structure in this subclass. wikipedia.org 3-Hydroxyflavone itself is a synthetic compound and a model molecule for studying excited-state intramolecular proton transfer (ESIPT), a phenomenon that makes it a useful fluorescent probe in membrane and protein studies. wikipedia.org The arrangement of hydroxyl groups on the flavonol backbone is crucial for their biological activity.

Phytochemical investigations often focus on the isolation and characterization of novel flavonols from various plant sources. These studies have revealed a vast diversity of structures with different hydroxylation and methoxylation patterns. For instance, the 3'-hydroxylation of volkensiflavone (B1682924) is a critical reaction that enhances the antioxidant capacity of the resulting compound. This reaction is catalyzed by cytochrome P450 monooxygenases.

Biochemical investigations into flavonols explore their interactions with cellular targets. Research has shown that certain flavonols can modulate the activity of enzymes and transcription factors. For example, some flavonols have been found to activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of foreign compounds. nih.gov The structure-activity relationship of flavonols in activating PXR is an area of active research, with implications for understanding how these compounds are processed in the body. nih.gov

Significance of 3'-Hydroxy-Volkensiflavon in Contemporary Chemical Biology Research

This compound is a biflavonoid, a subclass of flavonoids composed of two flavonoid units linked together. Its molecular formula is C30H20O11. smolecule.comuniv-khenchela.dz This complex structure contributes to its specific biological and chemical properties. smolecule.com

From a phytochemical perspective, this compound has a limited distribution in the plant kingdom, being found predominantly in species of the Garcinia (Clusiaceae) and Hypericum (Hypericaceae) genera. Its accumulation in the leaf trichomes of Garcinia livingstonei at high concentrations suggests a role in protecting the plant from UV-B radiation and herbivores. The biosynthesis of this compound in plants can be enhanced by the presence of certain endophytic fungi.

In the realm of chemical biology, this compound is investigated for its potential to modulate biological pathways. A notable research finding is its activity as a potent inhibitor of cystathionine-β-synthase (CBS), an enzyme involved in the transsulfuration pathway. nih.gov It demonstrates high selectivity for CBS over the related enzyme cystathionine-γ-lyase (CSE). nih.gov This inhibitory activity makes this compound a valuable tool for studying the role of CBS in various physiological and pathological processes.

Furthermore, research indicates that this compound possesses antioxidant and anti-inflammatory properties. smolecule.com Its ability to scavenge free radicals is a key aspect of its antioxidant activity. smolecule.com The study of its interactions with proteins and its cellular uptake mechanisms are ongoing areas of research to elucidate its mechanisms of action. smolecule.com

Table 2: Chemical and Biological Profile of this compound

PropertyDescription
IUPAC Name 8-[5-[5,7-dihydroxy-4-oxo-2-(4-oxyphenyl)chromen-8-yl]-2-hydroxy-3-(2-hydroxypropan-2-yl)-3H-benzofuran-3-yl]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Molecular Formula C30H20O11
CAS Number 119459-71-1
Key Biological Activities Potent and selective inhibitor of cystathionine-β-synthase (CBS). nih.gov Antioxidant and anti-inflammatory properties. smolecule.com
Phytochemical Sources Primarily found in Garcinia and Hypericum species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1

InChI Key

DAGFXZAYWUIGPC-LMSSTIIKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 3 Hydroxy Volkensiflavon

Botanical Sources and Distribution of 3'-Hydroxy-Volkensiflavone

While direct evidence for the natural occurrence of 3'-Hydroxy-Volkensiflavone is still emerging, its parent compound, Volkensiflavone (B1682924), has been identified in several plant species. It is hypothesized that 3'-Hydroxy-Volkensiflavone may co-occur in these or related species. The primary botanical sources of Volkensiflavone belong to the genus Garcinia (family Clusiaceae).

Species of Garcinia are predominantly found in tropical regions of Asia, Africa, and Polynesia. nih.gov These plants are known to produce a rich array of secondary metabolites, including a variety of flavonoids and biflavonoids. redalyc.orgmdpi.com

Table 1: Potential Botanical Sources of 3'-Hydroxy-Volkensiflavone based on the Occurrence of Volkensiflavone

Plant SpeciesFamilyKnown Relevant BiflavonoidGeographical Distribution
Garcinia bakerianaClusiaceaeVolkensiflavoneCuba
Garcinia livingstoneiClusiaceaeVolkensiflavoneAfrica
Garcinia multifloraClusiaceaeVolkensiflavoneSoutheast Asia
Garcinia intermediaClusiaceaeVolkensiflavoneCentral America
Garcinia celebicaClusiaceaeVolkensiflavoneSoutheast Asia nih.gov
Rheedia edulisClusiaceaeVolkensiflavoneMexico, Central America

Advanced Extraction Techniques for Natural Products

The isolation of 3'-Hydroxy-Volkensiflavone from plant matrices necessitates sophisticated extraction techniques to ensure efficiency and preserve the compound's integrity. Modern methods are favored over traditional ones due to their reduced solvent and energy consumption, and higher selectivity. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances the release of flavonoids from plant cells. UAE is known for improving extraction efficiency and speed. scielo.br

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a faster extraction process. This method significantly reduces extraction times and solvent usage. scielo.br

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide as a solvent, which is non-toxic and can be easily removed from the extract. It is particularly useful for extracting thermolabile compounds.

Table 2: Comparison of Advanced Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE)Acoustic cavitationFaster extraction, reduced solvent consumption, suitable for thermolabile compoundsPotential for degradation at high power
Microwave-Assisted Extraction (MAE)Microwave heatingVery fast, reduced solvent volume, improved yieldPotential for localized overheating, requires polar solvents
Pressurized Liquid Extraction (PLE)High temperature and pressureFast, efficient, automatedHigh initial equipment cost, not ideal for very thermolabile compounds
Supercritical Fluid Extraction (SFE)Use of supercritical fluidsEnvironmentally friendly, high selectivity, solvent-free extractHigh initial investment, may require co-solvents for polar compounds

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing a mixture of phytochemicals undergoes several stages of chromatographic separation to isolate and purify 3'-Hydroxy-Volkensiflavone.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of flavonoids. nih.gov Both analytical and preparative HPLC are employed.

Analytical HPLC: Used to identify and quantify the presence of the target compound in the extract and fractions from other chromatographic steps.

Preparative HPLC: Employed for the isolation of the pure compound in larger quantities. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.net

The purity of the isolated fractions is often confirmed by analytical HPLC, with detection commonly performed using a UV-Vis or a diode-array detector (DAD).

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products, including flavonoids. researchgate.net It avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of CCC. The selection of a suitable two-phase solvent system is critical for a successful separation.

Other preparative chromatographic techniques that may be used in the initial stages of purification include:

Column Chromatography: Often the first step after extraction, using stationary phases like silica (B1680970) gel or polyamide.

Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.

Methodological Considerations in Isolation Yield Optimization

Optimizing the yield of 3'-Hydroxy-Volkensiflavone requires careful consideration of several parameters throughout the extraction and purification process.

Solvent Selection: The choice of solvent for extraction is crucial. For flavonoids, polar solvents like methanol, ethanol, and acetone, often in combination with water, are effective.

Extraction Parameters: For advanced techniques like UAE and MAE, parameters such as temperature, time, and power need to be optimized to maximize yield without causing degradation of the target compound.

Chromatographic Conditions: In HPLC and CCC, the composition of the mobile phase, flow rate, and the type of stationary phase (for HPLC) or solvent system (for CCC) are key factors that influence the resolution and purity of the isolated compound.

Fractionation Strategy: A multi-step purification strategy, often combining different chromatographic techniques, is typically necessary to achieve high purity.

Biosynthetic Pathways and Enzyme Mechanisms in 3 Hydroxy Volkensiflavon Formation

General Flavonoid Biosynthesis: Shikimate and Phenylpropanoid Pathways

The journey to synthesizing flavonoids begins with primary metabolism, specifically the shikimate pathway . nih.govfrontiersin.org This central metabolic route is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate. researchgate.net For flavonoid biosynthesis, phenylalanine is the crucial starting point. nih.govnih.gov

The phenylpropanoid pathway follows, converting phenylalanine into key intermediates for a vast array of secondary metabolites, including flavonoids. nih.govfrontiersin.org This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of phenylalanine to form cinnamic acid. nih.gov Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov The final step of the general phenylpropanoid pathway involves 4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. nih.gov This molecule is the primary precursor that enters the dedicated flavonoid biosynthetic pathway. frontiersin.orgasm.org

Specific Enzymatic Steps Leading to Flavonol Scaffolds

From p-coumaroyl-CoA, the pathway branches into various classes of flavonoids. The formation of the core C6-C3-C6 flavonoid skeleton is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin (B18129) chalcone. researchgate.netnih.gov This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) known as (2S)-naringenin, a critical branch-point intermediate in the flavonoid pathway. frontiersin.orgasm.org

While the direct precursors to volkensiflavone (B1682924) are a flavanone (naringenin) and a flavone (B191248) (apigenin), the formation of flavonol scaffolds represents a closely related and significant branch of the flavonoid pathway. Dihydroflavonols, the immediate precursors to flavonols, are key intermediates and are synthesized from flavanones. nih.gov

Flavanone 3-hydroxylase (F3H) , also known as flavanone 3-dioxygenase, is a non-heme, Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a pivotal role in flavonoid biosynthesis. nih.govwikipedia.orgmdpi.com It catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. nih.govnih.gov For instance, F3H converts naringenin into dihydrokaempferol (B1209521) (DHK) and eriodictyol (B191197) into dihydroquercetin (DHQ). nih.govfrontiersin.org This step is crucial as it directs metabolic flow towards the synthesis of 3-hydroxylated flavonoids, including flavonols, anthocyanins, and proanthocyanidins. mdpi.com The enzyme requires molecular oxygen and 2-oxoglutarate as co-substrates, which are converted to succinate (B1194679) and CO2 during the reaction. wikipedia.org

Flavonol synthase (FLS) is another key 2-oxoglutarate-dependent dioxygenase (2-ODD) that acts downstream of F3H. nih.govfrontiersin.org FLS catalyzes the desaturation of dihydroflavonols by introducing a double bond between the C-2 and C-3 atoms of the C-ring, thereby forming flavonols. frontiersin.orgresearchgate.net It converts dihydrokaempferol (DHK) to kaempferol (B1673270) and dihydroquercetin (DHQ) to quercetin (B1663063). oup.comnih.gov FLS competes with another enzyme, dihydroflavonol 4-reductase (DFR), for the same dihydroflavonol substrates. While FLS leads to flavonols, DFR channels these intermediates towards the biosynthesis of flavan-3-ols (catechins) and anthocyanins. nih.gov Some FLS enzymes have been shown to exhibit bifunctional activity, also possessing F3H activity, allowing them to convert flavanones directly into flavonols. frontiersin.org

Enzyme Abbreviation Substrate(s) Product(s) Function
Phenylalanine ammonia-lyasePALL-Phenylalaninetrans-Cinnamic acidFirst step in the phenylpropanoid pathway. nih.gov
Cinnamate 4-hydroxylaseC4Htrans-Cinnamic acidp-Coumaric acidHydroxylation of cinnamic acid. nih.gov
4-Coumarate:CoA ligase4CLp-Coumaric acidp-Coumaroyl-CoAActivation of p-coumaric acid. nih.gov
Chalcone synthaseCHSp-Coumaroyl-CoA, Malonyl-CoANaringenin chalconeForms the basic flavonoid skeleton. nih.gov
Chalcone isomeraseCHINaringenin chalcone(2S)-NaringeninCyclization to form a flavanone. frontiersin.org
Flavanone 3-hydroxylaseF3HNaringenin, EriodictyolDihydrokaempferol, Dihydroquercetin3-hydroxylation of flavanones. nih.gov
Flavonol synthaseFLSDihydrokaempferol, DihydroquercetinKaempferol, QuercetinDesaturation to form flavonols. frontiersin.org
Flavonoid 3'-hydroxylaseF3'HNaringenin, DihydrokaempferolEriodictyol, Dihydroquercetin3'-hydroxylation of the B-ring. nih.gov

Proposed Hydroxylation Mechanisms at the 3' Position

The defining feature of 3'-Hydroxy-Volkensiflavon is the hydroxyl group at the 3'-position of the B-ring of one of its flavonoid units. This modification is catalyzed by Flavonoid 3'-hydroxylase (F3'H) . plos.org F3'H is a cytochrome P450-dependent monooxygenase, typically belonging to the CYP75B subfamily. nih.govmdpi.com These enzymes are membrane-bound proteins located in the endoplasmic reticulum and require a partnering cytochrome P450 reductase for electron transfer. nih.govplos.org

The proposed mechanism involves the binding of the flavonoid substrate (e.g., naringenin or dihydrokaempferol) to the active site of the F3'H enzyme. mdpi.com The heme iron of the cytochrome P450 accepts electrons from NADPH via the cytochrome P450 reductase. This activates molecular oxygen, leading to the insertion of one oxygen atom into the C-H bond at the 3' position of the B-ring, while the other oxygen atom is reduced to water. This enzymatic action is crucial for producing the precursors of 3',4'-dihydroxylated flavonoids, such as eriodictyol (from naringenin) and dihydroquercetin (from dihydrokaempferol). mdpi.com The activity of F3'H, alongside the related Flavonoid 3',5'-hydroxylase (F3'5'H), is a key determinant of the hydroxylation pattern and thus the specific type of flavonoids produced in a plant. nih.govplos.org

Genetic and Transcriptomic Analysis of Biosynthetic Gene Expression in Producing Organisms

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. oup.com The expression of structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F3H, FLS, F3'H) is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. oup.comfrontiersin.org These proteins often form a regulatory complex (MBW complex) that binds to specific motifs in the promoters of the target genes, thereby activating or repressing their transcription. oup.comnih.gov

Transcriptomic analyses in various plants have shown that the accumulation of specific flavonoids often correlates with the expression levels of the corresponding biosynthetic genes. nih.govfrontiersin.org For example, high expression of F3'H genes is linked to the accumulation of 3'-hydroxylated flavonoids like quercetin and cyanidin. frontiersin.orgnotulaebotanicae.ro In organisms that produce biflavonoids, it is hypothesized that the expression of not only the flavonoid pathway genes but also genes encoding coupling enzymes (likely peroxidases or laccases) would be coordinately regulated. Developmental cues and environmental stimuli, such as light, UV radiation, and pathogen attack, can significantly influence the expression of these regulatory and structural genes, thereby altering the profile and quantity of flavonoids produced. researchgate.netresearchgate.net

Biotransformation and Metabolic Engineering Approaches for Enhanced Production

The production of specific, high-value flavonoids like this compound can be enhanced using biotechnological approaches. mdpi.comMetabolic engineering aims to modify the genetic makeup of an organism, either a plant or a microorganism, to increase the production of a desired compound. proquest.com This can involve overexpressing key rate-limiting enzymes or transcription factors, or down-regulating competing pathways to channel more precursors into the target flavonoid's pathway. researchgate.net For instance, overexpressing F3'H can increase the pool of 3'-hydroxylated precursors available for subsequent reactions. researchgate.net

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are often used as "cell factories" for flavonoid production. frontiersin.orgfrontiersin.org The entire biosynthetic pathway, assembled from genes from various plant sources, can be introduced into these microbes. frontiersin.org This allows for production in controlled fermenters, overcoming the limitations of slow plant growth and complex extraction processes. asm.orgmdpi.com

Biotransformation is another powerful technique that uses whole microbial cells or purified enzymes to perform specific chemical modifications on a supplied substrate. nih.govnih.gov For example, a microorganism expressing a potent F3'H could be used to convert naringenin into eriodictyol. nih.gov Similarly, microbes could be engineered to perform the final oxidative coupling step to form the biflavonoid structure from monomeric precursors. mdpi.com These strategies offer a sustainable and scalable platform for producing complex flavonoids for various applications. proquest.com

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy Volkensiflavon

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the carbon skeleton and the placement of protons and substituents. For biflavonoids like 3'-Hydroxy-Volkensiflavon, NMR is crucial for confirming the linkage point between the two flavonoid moieties and the substitution pattern on each aromatic ring.

It is a known characteristic of flavanone-(3→8”)-flavone biflavonoids to exhibit atropisomerism, which results in the doubling of signals in their NMR spectra at room temperature due to restricted rotation around the inter-flavonoid bond. researchgate.netnih.gov These signals typically coalesce into a single set at elevated temperatures. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of all protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the A, B, D, and E rings, as well as the aliphatic protons on the C-ring of the naringenin (B18129) unit. The presence of a hydroxyl group at the 3'-position of the luteolin moiety (E-ring) would alter the splitting patterns and chemical shifts of the adjacent protons (H-2', H-5', H-6') compared to the unsubstituted apigenin moiety in volkensiflavone (B1682924). Specifically, the typical ABX spin system of the apigenin E-ring would be replaced by a different pattern indicative of a 1,2,4-trisubstituted ring.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C NMR spectrum reveals all unique carbon atoms in the structure. The DEPT experiment, run in different modes (DEPT-90 and DEPT-135), helps distinguish between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. This is essential for assigning the numerous carbon signals in a large molecule like a biflavonoid. The chemical shifts of carbons in the E-ring would be particularly diagnostic for confirming the 3'-hydroxy substitution. The carbon directly attached to the hydroxyl group (C-3') would experience a significant downfield shift, while adjacent carbons would also be affected. researchgate.netnih.gov

The following table presents representative ¹H and ¹³C NMR data for the parent compound, volkensiflavone, which serves as a foundational reference for interpreting the spectra of its 3'-hydroxy derivative.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Volkensiflavone Moiety Data is illustrative for the parent compound and may vary slightly for the 3'-hydroxy derivative.

Position δH (ppm) δC (ppm)
Naringenin Unit
2 5.30 (d) 80.0
3 4.80 (d) 72.0
4 - 197.0
5 - 164.0
6 5.95 (s) 96.0
7 - 167.0
8 - 97.0
9 - 163.0
10 - 102.5
1' - 129.0
2', 6' 7.25 (d) 128.5
3', 5' 6.80 (d) 115.5
4' - 158.0
Apigenin Unit
2" - 164.5
3" 6.50 (s) 103.0
4" - 182.5
5" - 161.5
6" 6.20 (s) 99.0
7" - 164.0
8" - 105.0
9" - 158.0
10" - 104.0
1'" - 121.5
2'", 6'" 7.80 (d) 129.0
3'", 5'" 6.90 (d) 116.0
4'" - 161.0

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to trace out the proton spin systems within each ring of the flavonoid units, for example, confirming the connectivity between H-2 and H-3 in the flavanone (B1672756) C-ring and the coupled protons on the aromatic rings. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the well-resolved proton spectrum to the carbon spectrum.

Confirming the C3-C8" linkage between the naringenin and luteolin units through a key correlation from the H-3 proton of the naringenin unit to the C-8" carbon of the luteolin unit. researchgate.net

Positioning the hydroxyl groups by observing correlations from nearby protons to the oxygen-bearing carbons.

Connecting the individual spin systems identified by COSY to build the complete carbon skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. They are crucial for determining stereochemistry and, in the case of biflavonoids, for studying the preferred conformation (atropisomers) around the inter-flavonoid bond. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight and molecular formula of a compound and offers structural insights through the analysis of its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. ekb.eg For this compound (C₃₀H₂₀O₁₁), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This is the definitive method for establishing the elemental composition.

Table 2: Molecular Formula and Calculated Mass for this compound

Attribute Value
Molecular Formula C₃₀H₂₀O₁₁
Calculated Exact Mass 556.1006 Da

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecule's structure. ekb.eg Flavonoids exhibit characteristic fragmentation pathways, including:

Retro-Diels-Alder (RDA) Reactions: This is a common fragmentation pathway for flavonoids, involving the cleavage of the C-ring. The resulting fragments provide information about the substitution patterns of the A and B rings. nih.gov

Loss of Small Molecules: Neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO) are frequently observed from the molecular ion. researchgate.net

Cleavage of the Inter-flavonoid Bond: In a biflavonoid like this compound, fragmentation can occur at the C3-C8" bond, leading to ions corresponding to the individual naringenin and luteolin monomer units.

Analysis of these fragments allows for the confirmation of the constituent flavonoid units and their substitution patterns, complementing the data obtained from NMR.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

This compound possesses stereogenic centers at the C-2 and C-3 positions of the naringenin unit, meaning it can exist as different stereoisomers. Chiroptical spectroscopy is used to determine the absolute configuration of these chiral centers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure.

For flavanone-containing biflavonoids, the absolute configuration is typically determined by comparing the experimental ECD spectrum with that of known related compounds or with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.govfrontiersin.org Studies on related flavanone-(3→8”)-flavone biflavonoids, such as (+)-morelloflavone and (+)-volkensiflavone-7-sulfate, have used ECD to confirm a 2R,3S absolute configuration. researchgate.net It is expected that the naturally occurring enantiomer of this compound would possess the same 2R,3S configuration, a hypothesis that would be confirmed by observing the characteristic Cotton effects in its ECD spectrum. researchgate.netfrontiersin.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.orgmpg.de For a novel biflavonoid like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including the stereochemistry of chiral centers and the conformation of the molecule in the solid state.

The process would involve growing a high-quality single crystal of this compound, which can be a challenging step for complex natural products. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and their intensities are measured. wikipedia.org

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. The electron density map is then calculated from the diffraction intensities, and a molecular model is built into this map. The final refinement of the model provides the precise coordinates of each atom in the structure, bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would definitively confirm the C-C linkage between the two flavonoid moieties and the position of the additional hydroxyl group on the 3'-position of one of the flavonoid units.

Table 1: Representative Crystallographic Data for a Biflavonoid Analog

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.345
b (Å)15.678
c (Å)25.910
α (°)90
β (°)90
γ (°)90
Volume (ų)5012.3
Z4

Note: This data is hypothetical and representative of a typical biflavonoid crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govepequip.comresearchgate.netspectroscopyonline.comthermofisher.com These techniques are complementary and their combined use allows for a more complete characterization of the vibrational modes of this compound.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. upi.eduucdavis.edu The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic bands for the following functional groups:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups, including the newly introduced 3'-hydroxyl group.

C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the flavone (B191248) backbone.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings.

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range from the ether linkages and hydroxyl groups.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. nih.govnih.govamericanpharmaceuticalreview.comfrontiersin.orgresearchgate.netusda.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would complement the FT-IR data, with expected prominent peaks for:

Aromatic ring vibrations.

C=C and C-C stretching modes of the flavonoid skeleton.

The combination of FT-IR and Raman spectroscopy would provide a detailed "fingerprint" of this compound, allowing for its identification and the confirmation of its key functional groups.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)
O-H stretch3500-3200 (broad)
C-H stretch (aromatic)3100-30003100-3000
C=O stretch~1650 (strong)~1650 (weak)
C=C stretch (aromatic)1600-14501600-1450 (strong)
C-O stretch1300-1000

Chromatographic-Mass Spectrometric Coupling for Metabolomic Profiling

The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a powerful tool for the analysis of complex mixtures and the identification of individual components, making it ideal for the metabolomic profiling of natural product extracts containing this compound. nih.govnih.govnih.govscispace.comnih.govyoutube.comresearchgate.netyoutube.com

Liquid Chromatography (LC):

LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govyoutube.com For the analysis of biflavonoids, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. These techniques would allow for the separation of this compound from other related flavonoids and metabolites in a plant extract.

Mass Spectrometry (MS):

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.comresearchgate.net When coupled to LC, the separated components are introduced into the mass spectrometer, where they are ionized and their masses are determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound. In MS/MS, the parent ion of this compound is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the molecule, including the nature of the linkage between the two flavonoid units and the positions of the hydroxyl groups.

A metabolomic profiling study of a plant extract containing this compound using LC-MS would involve acquiring data for the entire extract and then using data analysis software to identify and quantify the different metabolites present, including this compound and its potential isomers or derivatives. nih.govscispace.comnih.gov

Table 3: Representative LC-MS Data for a Biflavonoid

ParameterValue
Retention Time (min)12.5
[M+H]⁺ (m/z)539.1234
Major MS/MS Fragments (m/z)417, 285, 153

Note: This data is hypothetical and represents the type of information that would be obtained for a biflavonoid like this compound.

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy Volkensiflavon and Analogs

Total Synthesis Approaches to the Flavonol Core Structure

The synthesis of the fundamental flavonol skeleton is a critical first step in the total synthesis of 3'-Hydroxy-Volkensiflavon. This typically involves the construction of the chromone ring system with a phenyl group at the 2-position and a hydroxyl group at the 3-position.

Algar-Flynn-Oyamada Reaction and its Variants

A cornerstone in flavonol synthesis is the Algar-Flynn-Oyamada (AFO) reaction. This reaction facilitates the oxidative cyclization of a 2'-hydroxychalcone precursor to form the corresponding flavonol. mdpi.com The process is typically carried out in an alkaline solution of hydrogen peroxide.

The generally accepted mechanism, while not definitively elucidated, is believed to proceed in two main stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. mdpi.com It is understood that mechanisms involving an epoxide intermediate have been largely disproven. mdpi.com Two probable pathways are considered:

Direct attack of the phenoxide on the enone system, followed by the alkene attacking hydrogen peroxide.

Formation of an enolate intermediate after the initial phenoxide attack, which then reacts with hydrogen peroxide.

Variants of the AFO reaction have been developed to improve yields and accommodate various substituents on the chalcone (B49325) precursor, which is crucial for the synthesis of highly functionalized flavonols like the monomeric units of this compound.

Reaction Description Key Reagents
Algar-Flynn-Oyamada ReactionOxidative cyclization of a 2'-hydroxychalcone to a flavonol.Alkaline hydrogen peroxide

Alternative Cyclization and Ring-Closure Methodologies

While the AFO reaction is prevalent, other methodologies exist for the construction of the flavonol core from chalcone precursors. These alternative routes can offer advantages in terms of reaction conditions and substrate scope.

One notable method involves an iodine-mediated oxidative cyclization. For instance, heating a 2'-hydroxychalcone with iodine supported on silica (B1680970) gel (SiO2-I2) in the absence of a solvent can efficiently yield the corresponding flavone (B191248), which can then be hydroxylated at the 3-position. nih.gov This solid-supported approach offers benefits in terms of ease of workup and milder reaction conditions.

Another strategy employs microwave irradiation to accelerate the cyclization of 2'-hydroxychalcones. Acetic acid-mediated cyclization under microwave conditions can produce flavanones in significantly reduced reaction times compared to conventional heating. rsc.org Subsequent oxidation would then be required to introduce the C2-C3 double bond and the 3-hydroxyl group to form the flavonol.

Method Description Key Reagents/Conditions
Iodine-mediated CyclizationOxidative cyclization of a 2'-hydroxychalcone to a flavone.I2 on SiO2, solvent-free, heat
Microwave-assisted CyclizationRapid cyclization of a 2'-hydroxychalcone to a flavanone (B1672756).Acetic acid, microwave irradiation

The synthesis of the biflavonoid structure of this compound would then involve the coupling of two appropriately functionalized flavonoid monomers. Common coupling strategies include the Ullmann coupling of halogenated flavones or metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

Regioselective Functionalization and Hydroxylation Strategies

The specific hydroxylation pattern of this compound necessitates highly regioselective methods for introducing hydroxyl groups onto the flavonoid core. Directing the hydroxylation to specific positions on the aromatic rings is a significant synthetic hurdle.

Transition-metal-catalyzed C-H bond oxidation has emerged as a powerful tool for the regioselective hydroxylation of flavonoids. mdpi.comresearchgate.net For example, palladium-catalyzed ortho-C(sp2)–H acetoxylation of a protected flavone, followed by hydrolysis, can introduce a hydroxyl group at a specific position. The directing group, often a pyridinyl or a related nitrogen-containing heterocycle, plays a crucial role in determining the site of functionalization.

Enzymatic and microbial transformations offer another avenue for regioselective hydroxylation. Certain enzymes, such as cytochrome P450s and flavin-containing monooxygenases, can catalyze the hydroxylation of flavonoids at specific positions with high selectivity. researchgate.net For instance, microbial transformations using specific yeast strains have been shown to effect regioselective C-8 hydroxylation of certain flavonoids.

Strategy Description Key Features
Transition-Metal-Catalyzed C-H OxidationDirect introduction of a hydroxyl group (via an intermediate) at a specific C-H bond.Requires a directing group for regiocontrol.
Enzymatic/Microbial HydroxylationBiocatalytic introduction of a hydroxyl group.High regioselectivity and stereoselectivity.

Design and Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Modification of Hydroxyl Groups (e.g., Alkylation, Esterification)

The numerous hydroxyl groups on the this compound scaffold provide ample opportunities for derivatization through alkylation and esterification. These modifications can modulate the compound's physicochemical properties, such as solubility and bioavailability, as well as its biological activity.

Alkylation: O-alkylation of flavonoids can be achieved by reacting the parent compound with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or DMF. frontiersin.org This allows for the introduction of various alkyl groups, including methyl, ethyl, and benzyl groups.

Esterification: O-acylation is another common modification, where hydroxyl groups are converted to esters. This can be accomplished by reacting the flavonoid with an acid chloride or anhydride, often in the presence of a base like pyridine. nih.gov Acetylation, the introduction of an acetyl group, is a frequently employed esterification that can enhance the stability and membrane permeability of flavonoids. researchgate.net

Modification Reagents Purpose
AlkylationAlkyl halide, base (e.g., K2CO3)Modify solubility, bioavailability, and biological activity.
EsterificationAcid chloride or anhydride, base (e.g., pyridine)Enhance stability, membrane permeability, and biological activity.

Ring System Modifications and Isosteric Replacements

Altering the core ring structure of this compound through modification or isosteric replacement can lead to novel analogs with potentially improved pharmacological profiles.

Isosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties. In the context of flavonoids, this could involve replacing one of the benzene (B151609) rings (A or B ring) with a heterocycle. For example, the phenyl B-ring could be replaced with a thiophene or pyrazole ring to explore new interactions with biological targets. researchgate.net

The chromone ring system itself can be a target for isosteric replacement. For instance, the oxygen atom in the C-ring could be replaced with a nitrogen atom to generate a quinolone analog. Such modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Modification Type Example Rationale
Ring Isosteric ReplacementReplacing the phenyl B-ring with a thiophene ring.Explore new binding interactions and modify physicochemical properties.
Heteroatom ReplacementReplacing the C-ring oxygen with nitrogen to form a quinolone.Alter electronic properties and hydrogen bonding patterns.
Ring DeletionRemoval of the B-ring to form a chromone derivative.Investigate the pharmacophoric contribution of the B-ring.

Stereochemical Control in Synthetic Pathways

The synthesis of this compound and its analogs, particularly those with specific stereochemical configurations, presents a significant challenge due to the presence of multiple chiral centers and the potential for atropisomerism arising from the restricted rotation around the C-C interflavonoid bond. Achieving high stereoselectivity is crucial as the biological activity of flavonoids is often dependent on their three-dimensional structure. Various strategies have been developed to control the stereochemistry during the synthesis of flavonoids and biflavonoids, which can be adapted for the synthesis of this compound.

A key approach to stereochemical control involves the use of chiral catalysts in asymmetric synthesis. For instance, in the synthesis of flavonoid precursors such as chalcones, chiral phase-transfer catalysts can be employed during epoxidation to introduce chirality with a degree of enantioselectivity frontiersin.org. Subsequently, these chiral epoxides can serve as versatile intermediates for the synthesis of various chiral flavonoids. Organocatalysis has also emerged as a powerful tool. For example, chiral thiourea derivatives have been successfully used as catalysts in the intramolecular conjugate addition of chalcone derivatives to synthesize flavanones with high enantiomeric excess frontiersin.org.

Another strategy relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been applied in the asymmetric synthesis of various chiral building blocks that can be used to construct the flavonoid skeleton.

Furthermore, biocatalysis offers a highly selective method for introducing chirality. Enzymes, such as cytochrome P450 monooxygenases, can catalyze stereoselective hydroxylations. In the context of this compound, a biocatalytic approach could be envisioned where a genetically engineered microorganism expressing a specific P450 enzyme is used to stereoselectively hydroxylate the 3'-position of a Volkensiflavone (B1682924) precursor frontiersin.org. This method not only provides excellent stereocontrol but also aligns with the principles of green chemistry.

The stereochemical control of the C-C bond formation between the two flavone units in Volkensiflavone is particularly challenging. Strategies to control the axial chirality in biaryl compounds, such as substrate-controlled synthesis where existing stereocenters on the flavone monomers direct the stereochemical outcome of the coupling reaction, can be employed. While specific studies on the stereoselective synthesis of Volkensiflavone are limited, the principles established in the synthesis of other complex biflavonoids can be applied.

Table 1: Comparison of Stereoselective Strategies in Flavonoid Synthesis

Strategy Description Advantages Disadvantages
Chiral Catalysis Use of chiral metal complexes or organocatalysts to induce asymmetry. High catalytic efficiency; small amounts of catalyst needed. Catalyst can be expensive; optimization of reaction conditions may be required.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereoselectivity. Reliable and predictable stereochemical outcomes. Requires additional steps for attachment and removal of the auxiliary.
Biocatalysis Use of enzymes to catalyze stereoselective transformations. High enantioselectivity and regioselectivity; mild reaction conditions. Enzyme availability and stability can be limiting; substrate scope may be narrow.
Substrate Control Existing stereocenters in the starting material direct the stereochemistry of new chiral centers. Can be highly effective if the substrate has strong directing groups. Dependent on the availability of chiral starting materials.

Development of Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable synthetic routes for this compound and its analogs is a key focus of modern organic synthesis, driven by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A cornerstone of efficient biflavonoid synthesis is the use of cross-coupling reactions to form the crucial C-C bond between the two flavone units. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose. This reaction involves the coupling of an organoboron compound (e.g., a flavone boronic acid or its ester) with a halide (e.g., a bromoflavone) in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high functional group tolerance, mild reaction conditions, and generally high yields.

To enhance the sustainability of this key step, several green chemistry approaches have been developed. These include the use of aqueous solvent systems, which reduces the reliance on volatile and often toxic organic solvents. Furthermore, the development of recyclable palladium catalysts, for instance, by immobilizing them on a solid support, allows for their recovery and reuse, thereby reducing heavy metal waste and cost. Microwave-assisted synthesis has also been shown to significantly accelerate the Suzuki coupling reaction, leading to shorter reaction times, reduced energy consumption, and often improved yields.

The final step in the synthesis of this compound, the selective hydroxylation at the 3'-position, can also be approached with sustainability in mind. As mentioned earlier, biocatalytic hydroxylation using whole-cell systems with cytochrome P450 enzymes represents a green alternative to traditional chemical methods. This enzymatic approach operates under mild conditions (near neutral pH and ambient temperature) in an aqueous environment, avoiding the need for harsh reagents and protecting groups that are often required in chemical synthesis. Research has demonstrated the efficient 3'-hydroxylation of various flavonoids using bacterial P450 whole-cell biocatalysts, with good conversion yields. For example, the hydroxylation of naringenin (B18129) to eriodictyol (B191197) has been achieved with a conversion yield of 77% frontiersin.org.

Table 2: Green Chemistry Approaches in the Synthesis of this compound Precursors

Green Chemistry Approach Application in Synthesis Benefits
Aqueous Media Suzuki-Miyaura coupling reaction. Reduces use of volatile organic compounds (VOCs); simplifies product isolation.
Recyclable Catalysts Palladium catalyst for Suzuki-Miyaura coupling. Minimizes heavy metal waste; reduces overall cost.
Microwave-Assisted Synthesis Suzuki-Miyaura coupling and other steps. Shorter reaction times; reduced energy consumption; often higher yields.
Biocatalysis Selective 3'-hydroxylation. High selectivity; mild reaction conditions; aqueous solvent; avoids protecting groups.
Solvent-Free Reactions Synthesis of chalcone precursors. Eliminates solvent waste; can lead to higher reaction rates.

By integrating these stereoselective and sustainable methodologies, it is possible to develop synthetic routes to this compound and its analogs that are not only efficient and high-yielding but also environmentally responsible.

Mechanistic Biochemical Investigations of 3 Hydroxy Volkensiflavon Activity

Enzyme Inhibition Studies: Focus on Cystathionine-β-Synthase (CBS)

Research into the inhibitory effects of 3'-Hydroxy-Volkensiflavone on CBS is a critical first step in understanding its potential therapeutic applications. Such studies would elucidate the compound's potency and mechanism of action against this key enzyme involved in hydrogen sulfide (H₂S) production and homocysteine metabolism.

In Vitro Enzyme Assays and Kinetics of Inhibition

To date, no published in vitro enzyme assays have been found that specifically investigate the kinetics of CBS inhibition by 3'-Hydroxy-Volkensiflavone. This type of research would typically involve incubating purified CBS with its substrates and varying concentrations of 3'-Hydroxy-Volkensiflavone to determine key inhibitory parameters.

Table 1: Hypothetical Kinetic Parameters for CBS Inhibition by 3'-Hydroxy-Volkensiflavone

Parameter Value Description
IC₅₀ (μM) Data not available The concentration of inhibitor required to reduce enzyme activity by 50%.
Kᵢ (μM) Data not available The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Specificity and Selectivity Profiling against Related Enzymes (e.g., CSE)

The specificity of an inhibitor is a crucial aspect of its potential as a therapeutic agent. No studies have been identified that profile the selectivity of 3'-Hydroxy-Volkensiflavone for CBS over other related enzymes, such as Cystathionine-γ-Lyase (CSE), which is also involved in H₂S biosynthesis.

Molecular Interactions and Binding Modes with Target Proteins

Understanding how 3'-Hydroxy-Volkensiflavone physically interacts with the CBS protein at a molecular level is essential for rational drug design and optimization.

Enzyme-Ligand Docking and Molecular Dynamics Simulations

Computational studies, such as molecular docking and dynamics simulations, are powerful tools for predicting the binding mode of a ligand within the active site of an enzyme. However, no such simulations for the 3'-Hydroxy-Volkensiflavone-CBS complex have been reported in the scientific literature.

Spectroscopic Probing of Binding Events (e.g., Fluorescence Quenching)

Spectroscopic techniques, like fluorescence quenching, can provide experimental evidence of binding and characterize the interaction between a ligand and a protein. There is currently no available data from spectroscopic studies to confirm the binding of 3'-Hydroxy-Volkensiflavone to CBS.

Cellular Mechanisms of Action in Model Systems (Non-Clinical)

Investigating the effects of 3'-Hydroxy-Volkensiflavone in cellular models would be the next step to validate findings from biochemical and in silico studies. This would involve treating relevant cell lines with the compound and observing its impact on CBS activity and downstream cellular processes. As of now, no such non-clinical cellular studies have been published.

Impact on Metabolic Pathways (e.g., Transsulfuration Pathway)

Flavonoids, as a broad class of plant secondary metabolites, undergo extensive metabolism in the body, primarily through phase II enzymatic pathways. These pathways, including glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion nih.govnih.gov. The metabolism is carried out by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are abundant in the intestines and liver nih.gov. This extensive metabolism is a key determinant of the bioavailability and biological activity of flavonoids in vivo.

The Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route for the interconversion of the sulfur-containing amino acids homocysteine and cysteine. This pathway plays a central role in generating cysteine for the synthesis of proteins, glutathione (GSH), and other essential sulfur-containing molecules. Glutathione is a primary endogenous antioxidant, crucial for protecting cells from oxidative damage. The key enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). While the impact of various dietary polyphenols on metabolic regulation is an active area of research, direct evidence linking 3'-Hydroxy-Volkensiflavon or its parent compound, Volkensiflavone (B1682924), to the modulation of the transsulfuration pathway is not established in the available scientific literature. Further research is required to determine if this specific biflavonoid interacts with key enzymes like CBS or CSE or otherwise influences the flux of this pathway.

Effects on Cellular Signaling Cascades

While direct data on this compound is scarce, the broader flavonoid family is well-documented to exert significant effects on numerous intracellular signaling cascades that regulate cell survival, proliferation, inflammation, and apoptosis. nih.gov These interactions are central to their observed biological activities.

Key signaling pathways modulated by various flavonoids include:

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a major pro-survival pathway. Some flavonoids can inhibit this pathway, thereby promoting apoptosis in cancer cells. For example, apigenin has been shown to induce apoptosis by suppressing the phosphorylation of Akt, effectively blocking the PI3K/Akt pathway mdpi.comnih.gov. Myricetin has also been observed to protect cells from oxidative stress-induced apoptosis through the activation of the PI3K/Akt pathway nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular responses. Pinocembrin, another flavonoid, has been reported to depress the activation of JNK and p38 MAPK pathways, which is relevant to its neuroprotective effects nih.gov. Apigenin can also suppress the MAPK signaling pathway to reduce diabetic symptoms in animal models mdpi.com.

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a critical regulator of inflammatory responses. Many flavonoids exhibit anti-inflammatory properties by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory genes mdpi.com.

The table below summarizes the effects of representative flavonoids on various signaling pathways.

FlavonoidSignaling PathwayObserved EffectReference
ApigeninPI3K/AktInhibition, leading to apoptosis in cancer cells mdpi.comnih.gov
ApigeninMAPKSuppression mdpi.com
ApigeninNF-κB, JAK/STATInhibition, leading to anti-inflammatory effects mdpi.com
MyricetinPI3K/Akt, MAPKActivation, leading to cell survival against oxidative stress nih.gov
PinocembrinJNK, p38 MAPKDepression of activation nih.gov
RutinVarious oncogenic pathwaysModulation, leading to anticancer activities nih.gov

Structure-Activity Relationship (SAR) Studies based on Synthetic Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For flavonoids, SAR studies have revealed that the number and position of hydroxyl (-OH) groups, as well as other substitutions like methoxy (-OCH3) groups, are critical determinants of their effects researchgate.netmdpi.com.

While specific SAR studies based on synthetic analogs of this compound were not found, extensive research on other flavonoids provides valuable insights:

Role of the 3'-Hydroxyl Group: The presence of a hydroxyl group at the C3' position on the B-ring, as is present in 3'-Hydroxy-Volkensiflavone, is often important for biological activity. Studies on various flavones have shown that a 3'-OH group can enhance anti-inflammatory and neuroprotective activities mdpi.com.

Antioxidant Activity: For antioxidant effects, the presence of an ortho-dihydroxy (catechol) group in the B-ring is a significant feature mdpi.com. The arrangement of hydroxyl groups determines the radical scavenging capacity of the molecule.

Anticancer Activity: The anticancer effects of trihydroxyflavones have been shown to correlate with the substitution pattern. For instance, 3',4',5-trihydroxyflavone was identified as a particularly active compound against certain cancer cell lines mdpi.com. The presence of hydroxyl groups at specific positions can influence the molecule's ability to inhibit enzymes like topoisomerases or interact with signaling proteins rsc.orgresearchgate.net.

General Features: A double bond between C2 and C3 in the C-ring, in conjugation with a C4-carbonyl group, is a characteristic structural feature that often plays a role in the bioactivity of flavonoids mdpi.com.

The following table highlights key structural features of flavonoids and their associated biological activities.

Structural FeaturePositionAssociated Biological ActivityReference
Hydroxyl (-OH) groupC3' (B-Ring)Enhanced anti-inflammatory and neuroprotective activity mdpi.com
Hydroxyl (-OH) groupsC5, C7 (A-Ring)Crucial for antioxidant activity mdpi.com
Ortho-dihydroxy groupB-RingStrong antioxidant and anticancer activity mdpi.com
Methoxy (-OCH3) groupC7 (A-Ring)Enhanced anti-inflammatory activity mdpi.com
C2=C3 double bondC-RingImportant for antioxidant activity mdpi.com

These general principles from SAR studies on various flavonoids help predict the potential bioactivities of less-studied compounds like this compound and guide the synthesis of novel, more potent analogs for therapeutic development.

Comparative Analysis and Chemotaxonomic Significance

Comparison of 3'-Hydroxy-Volkensiflavone Activity with Other Flavonoids

While specific research on the biological activities of 3'-Hydroxy-Volkensiflavone is limited, a comparative analysis can be inferred by examining its parent compound, volkensiflavone (B1682924), other related biflavonoids, and common flavonols. The addition of a hydroxyl group at the 3' position on the B-ring is known to influence the bioactivity of flavonoids, often enhancing their antioxidant potential. oup.comnih.gov

Flavonoids, as a broad class of polyphenolic compounds, are recognized for a variety of health-promoting benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comoregonstate.educreative-proteomics.com The specific activity of a flavonoid is largely determined by its structure, particularly the number and arrangement of hydroxyl groups. oup.com

Antioxidant Activity:

The antioxidant capacity of flavonoids is one of their most studied properties. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. oregonstate.edu The presence of a catechol group (two hydroxyl groups on adjacent carbons) on the B-ring, as would be the case for 3'-Hydroxy-Volkensiflavone, is a significant contributor to high antioxidant activity. nih.gov

Anti-inflammatory Activity:

Flavonoids exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. mdpi.com They can interfere with the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, and transcription factors such as NF-κB. mdpi.com Biflavonoids, including morelloflavone (B191904), have demonstrated potent anti-inflammatory properties. Morelloflavone, for example, has been shown to inhibit secretory phospholipase A2 with an IC50 value of 0.9 µM. researchgate.net Common flavonols like quercetin (B1663063) also exhibit significant anti-inflammatory effects.

Antimicrobial Activity:

Many flavonoids possess antimicrobial activity against a range of bacteria and fungi. mdpi.com Their mechanisms of action can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis. nih.gov The biflavonoid amentoflavone (B1664850) has shown remarkable antibacterial activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/ml. jmb.or.kr In some cases, amentoflavone's activity is comparable to that of conventional antibiotics. researchgate.net The antimicrobial potential of 3'-Hydroxy-Volkensiflavone remains to be specifically investigated, but related biflavonoids show promise in this area. mdpi.com

CompoundClassAntioxidant Activity (IC50, DPPH)Antioxidant Activity (IC50, ABTS)Anti-inflammatory Activity (IC50)Antimicrobial Activity (MIC)
3'-Hydroxy-VolkensiflavoneBiflavonoidData not available (Predicted to be high)Data not available (Predicted to be high)Data not availableData not available
MorelloflavoneBiflavonoid49.5 µM unesp.brData not available0.9 µM (sPLA2 inhibition) researchgate.netData not available
AmentoflavoneBiflavonoidData not availableData not availableAnti-inflammatory effects noted asm.org4-32 µg/mL (various bacteria) jmb.or.kr
QuercetinFlavonol~1.84 - 15.9 µg/mL researchgate.netresearchgate.net~0.5 - 1.89 µg/mL researchgate.netnih.govAnti-inflammatory effects noted mdpi.comData not available in these sources
Kaempferol (B1673270)Flavonol5.32 µg/mL researchgate.net~0.85 - 3.70 µg/mL researchgate.netnih.govAnti-inflammatory effects noted mdpi.comData not available in these sources

Evolutionary and Ecological Roles of Flavonols in Plant Systems

Flavonoids, particularly the class of flavonols which are structurally related to the individual flavonoid units of 3'-Hydroxy-Volkensiflavone, are ancient molecules that have played a pivotal role in the adaptation of plants to terrestrial life. oup.comfrontiersin.orgroyalsocietypublishing.org Their biosynthesis is thought to have arisen during the colonization of land by plants around 500 million years ago, providing crucial advantages for survival in a harsh new environment. youtube.com

One of the earliest and most critical functions of flavonoids was likely protection against ultraviolet (UV) radiation. creative-proteomics.comyoutube.com By accumulating in the epidermal tissues of leaves and stems, these compounds absorb harmful UV-B rays, shielding the plant's photosynthetic machinery and genetic material from damage. This function was essential for plants as they moved from the UV-filtered environment of water to direct sun exposure on land. royalsocietypublishing.org

Beyond UV protection, flavonoids serve a multitude of ecological roles:

Defense against Pathogens and Herbivores: Flavonoids act as antimicrobial agents and phytoalexins, compounds that are synthesized by plants in response to microbial infection. mdpi.com Their presence can deter feeding by herbivores due to their bitter taste and potential toxicity. creative-proteomics.com

Signaling Molecules: Flavonoids are crucial for communication between plants and other organisms. They are involved in attracting pollinators and seed dispersers through the pigmentation of flowers and fruits. mdpi.commdpi.com They also mediate symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia bacteria.

Abiotic Stress Tolerance: In addition to UV stress, flavonoids help plants cope with other environmental challenges such as drought and temperature extremes. mdpi.com Their antioxidant properties help to mitigate oxidative stress caused by these adverse conditions. mdpi.com

The evolution of the flavonoid biosynthetic pathway shows a trend of increasing complexity, from the production of simpler flavones in early land plants like mosses to the more diverse array of flavonols and anthocyanins found in flowering plants. oup.comnih.gov This diversification of flavonoid structures reflects the evolution of new functions that enabled plants to colonize and thrive in a wide range of ecological niches. frontiersin.orgroyalsocietypublishing.org

Chemotaxonomic Implications of 3'-Hydroxy-Volkensiflavone Presence

The distribution of secondary metabolites, such as flavonoids, within the plant kingdom is not random and often follows taxonomic lines. The unique chemical structures produced by a particular plant species or genus can serve as chemical markers for classification, a field known as chemotaxonomy.

Biflavonoids, the class to which 3'-Hydroxy-Volkensiflavone belongs, are particularly significant in the chemotaxonomy of the plant family Clusiaceae (also known as Guttiferae), and especially within the genus Garcinia. scielo.br Species within this genus are known to produce a rich and diverse array of biflavonoids, and the specific types of biflavonoids present can be used to distinguish between different species. nih.gov

The major types of biflavonoids found in Clusiaceae are grouped based on the linkage between the two flavonoid units, such as amentoflavone, morelloflavone, and the GB (Garcinia Biflavonoid) series. scielo.br Volkensiflavone is one such characteristic biflavonoid isolated from various Garcinia species, including G. bakeriana and G. madruno. nih.govnih.gov

The presence of 3'-Hydroxy-Volkensiflavone in a plant would therefore strongly suggest its placement within the Garcinia genus or a closely related genus in the Clusiaceae family. The specific hydroxylation pattern, in this case at the 3' position, represents a further level of chemical diversification. The identification of such specific derivatives can be a powerful tool for resolving taxonomic relationships at the species or even subspecies level. As analytical techniques become more refined, the precise structural elucidation of these complex molecules will continue to contribute valuable data for the systematic classification of plants.

Advanced Research Applications and Future Directions

Development as a Biochemical Probe for Enzyme Studies

The inherent fluorescent properties of the 3-hydroxyflavone (B191502) scaffold make it an attractive candidate for the development of biochemical probes to investigate enzyme structure and function. These molecules can act as sensitive reporters of their microenvironment, with their fluorescence emission characteristics often changing upon binding to a biological target.

One of the key areas of application is in the study of enzyme kinetics and inhibition. For instance, various derivatives of 3-hydroxyflavone have been synthesized and evaluated as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. nih.gov In such studies, the flavonoid scaffold allows for the exploration of binding interactions within the enzyme's active site. nih.gov Molecular modeling simulations are often employed in tandem with experimental work to elucidate these interactions. nih.gov The emission behavior of these compounds is also investigated to assess their potential as fluorescent probes. nih.gov

The development of 3'-Hydroxy-Volkensiflavone as a biochemical probe would involve leveraging its specific substitution pattern to achieve selectivity for a particular enzyme. By modifying the core structure, it is possible to create probes that can be used to visualize the localization and activity of enzymes within cellular systems. This approach has been successfully demonstrated with other hydroxyflavone-based probes designed for the recognition of molecules like ATP, where conjugation to a recognition moiety like uracil (B121893) can confer specificity.

Application in Functional Metabolomics Research

Functional metabolomics aims to understand the complex network of metabolic pathways and the roles of individual metabolites within a biological system. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for these large-scale studies of metabolites in organisms. researchgate.net As a plant secondary metabolite, 3'-Hydroxy-Volkensiflavone can be a target analyte in metabolomic studies of various plant species.

The comprehensive analysis of the plant metabolome can provide insights into the biosynthesis and regulation of flavonoids. researchgate.net Gas chromatography-mass spectrometry (GC-MS) based metabolomics, for example, has been used to characterize the composition of plant cuticular waxes, identifying numerous metabolites that play a role in plant defense and stress resistance. While not a wax component, this illustrates the power of metabolomics to profile specific classes of compounds within a plant.

In the context of 3'-Hydroxy-Volkensiflavone, functional metabolomics approaches can be used to:

Identify the presence and quantity of this compound in different plant tissues and at various developmental stages.

Elucidate its biosynthetic pathway by identifying precursor and downstream metabolites.

Understand its response to environmental stimuli or genetic modifications.

Integration in Systems Biology Models for Pathway Analysis

Systems biology integrates experimental data with computational modeling to understand the functioning of complex biological systems. Metabolic reconstructions are a key component of systems biology, providing a framework to analyze the metabolic capabilities of an organism. plos.org

The flavonoid biosynthesis pathway, in which 3'-Hydroxy-Volkensiflavone is an intermediary, is a well-characterized pathway in many plants. nih.gov Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), which catalyzes the 3-hydroxylation of flavanones to produce dihydroflavonols. mdpi.com The subsequent steps are catalyzed by enzymes such as flavonol synthase (FLS) and dihydroflavonol 4-reductase (DFR). mdpi.com

By integrating data on the expression of genes encoding these enzymes with metabolomic data on the abundance of 3'-Hydroxy-Volkensiflavone and related flavonoids, systems biology models can be constructed to:

Predict metabolic fluxes through the flavonoid pathway.

Identify regulatory bottlenecks and key control points.

Simulate the effects of genetic or environmental perturbations on flavonoid production.

These models are invaluable for understanding the intricate regulation of flavonoid biosynthesis and for metabolic engineering efforts aimed at enhancing the production of specific flavonoids.

Potential as a Scaffold for Rational Drug Design (Pre-Clinical, Non-Therapeutic Focus)

The 3-hydroxyflavone core structure serves as a valuable scaffold for the rational design of new molecules with specific biological activities. nih.gov This approach, often guided by computational methods, aims to optimize the interaction of a ligand with its biological target. nih.gov The focus in this context is on the development of research tools rather than therapeutic agents.

The process of rational drug design typically involves:

Target Identification: Identifying a specific enzyme or receptor of interest.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict the binding of 3'-Hydroxy-Volkensiflavone and its derivatives to the target. nih.govnih.gov

Chemical Synthesis: Synthesizing novel analogs with modifications designed to enhance binding affinity and selectivity.

In Vitro Evaluation: Testing the synthesized compounds in biochemical and cellular assays to validate their activity.

For example, the 3-hydroxyflavone scaffold has been explored for the development of tyrosinase inhibitors. nih.gov By systematically modifying the substituents on the flavonoid rings, researchers can establish structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors. nih.gov These inhibitors can then be used as chemical tools to study the biological role of the target enzyme.

ParameterDescriptionRelevance to 3'-Hydroxy-Volkensiflavone
Scaffold The core chemical structure of a molecule.The 3-hydroxyflavone core of 3'-Hydroxy-Volkensiflavone provides a rigid framework for the attachment of various functional groups.
Pharmacophore The ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.The hydroxyl and other substituent groups on the 3'-Hydroxy-Volkensiflavone scaffold contribute to its pharmacophoric properties.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.SAR studies of 3'-Hydroxy-Volkensiflavone analogs can guide the design of more potent and selective research probes. nih.gov

Emerging Research Frontiers in Flavonoid Biosynthesis and Function

Research into flavonoid biosynthesis is a dynamic field with several emerging frontiers where the study of specific compounds like 3'-Hydroxy-Volkensiflavone can contribute significantly.

One area of active investigation is the subcellular organization of flavonoid biosynthetic enzymes. There is growing evidence that these enzymes form multi-enzyme complexes, or "metabolons," which can enhance the efficiency of the pathway by channeling intermediates between successive enzymes. Understanding how 3'-Hydroxy-Volkensiflavone is processed within these complexes is a key research question.

Another frontier is the elucidation of the transport and accumulation of flavonoids within the plant cell. While it is known that flavonoids are typically stored in the vacuole, the specific transporters involved in their movement across cellular membranes are still being identified.

Finally, the ecological functions of flavonoids are a major area of research. These compounds are involved in a wide range of interactions between plants and their environment, including defense against herbivores and pathogens, protection from UV radiation, and signaling to symbiotic organisms. Investigating the specific roles of 3'-Hydroxy-Volkensiflavone in these processes will contribute to a deeper understanding of plant chemical ecology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.